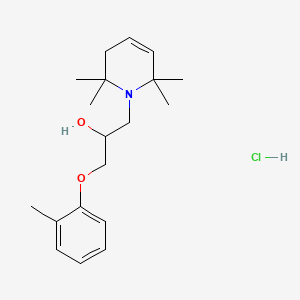
1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is a complex organic compound It is characterized by its unique structure, which includes a pyridine ring, an ethanol group, and a tetramethyl-substituted backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethanol Group: This step might involve the reduction of a corresponding ketone or aldehyde.
Attachment of the 2-Methylphenoxy Group: This can be done through nucleophilic substitution reactions.
Tetramethyl Substitution:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride can undergo various types of chemical reactions:
Oxidation: The ethanol group can be oxidized to a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under appropriate conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while reduction of the pyridine ring would yield a piperidine derivative.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyridineethanol Derivatives: Compounds with similar structures but different substituents on the pyridine ring or ethanol group.
Phenoxyalkyl Compounds: Compounds with phenoxy groups attached to alkyl chains.
Tetramethyl Substituted Compounds: Compounds with multiple methyl groups attached to the backbone.
Uniqueness
1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
23793-70-6 |
|---|---|
Molecular Formula |
C19H30ClNO2 |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
1-(2-methylphenoxy)-3-(2,2,6,6-tetramethyl-3H-pyridin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H29NO2.ClH/c1-15-9-6-7-10-17(15)22-14-16(21)13-20-18(2,3)11-8-12-19(20,4)5;/h6-11,16,21H,12-14H2,1-5H3;1H |
InChI Key |
LAUQWAOQJBVVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C(CC=CC2(C)C)(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















